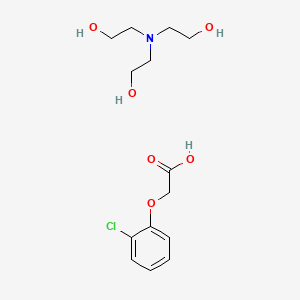
Ethanol, 2,2',2''-nitrilotris-, (2-chlorophenoxy)acetate (salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2,2’,2’'-nitrilotris-, (2-chlorophenoxy)acetate (salt) is a chemical compound with a complex structure that includes ethanol and chlorophenoxy groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’,2’'-nitrilotris-, (2-chlorophenoxy)acetate (salt) typically involves the reaction of triethanolamine with 2-chlorophenoxyacetic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’,2’'-nitrilotris-, (2-chlorophenoxy)acetate (salt) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Ethanol, 2,2’,2’'-nitrilotris-, (2-chlorophenoxy)acetate (salt) has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Mechanism of Action
The mechanism of action of Ethanol, 2,2’,2’'-nitrilotris-, (2-chlorophenoxy)acetate (salt) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Triethanolamine: A related compound with similar structural features but different functional groups.
2-Chlorophenoxyacetic Acid: Shares the chlorophenoxy group but lacks the ethanol and nitrilotris components.
Uniqueness
Ethanol, 2,2’,2’'-nitrilotris-, (2-chlorophenoxy)acetate (salt) is unique due to its combination of ethanol, nitrilotris, and chlorophenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
105377-49-9 |
|---|---|
Molecular Formula |
C14H22ClNO6 |
Molecular Weight |
335.78 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(2-chlorophenoxy)acetic acid |
InChI |
InChI=1S/C8H7ClO3.C6H15NO3/c9-6-3-1-2-4-7(6)12-5-8(10)11;8-4-1-7(2-5-9)3-6-10/h1-4H,5H2,(H,10,11);8-10H,1-6H2 |
InChI Key |
NQZZXMKBGJMCPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)O)Cl.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole](/img/structure/B14319220.png)
![1-Azabicyclo[2.2.2]octan-3-one, 2-(2-furanylmethyl)-](/img/structure/B14319224.png)
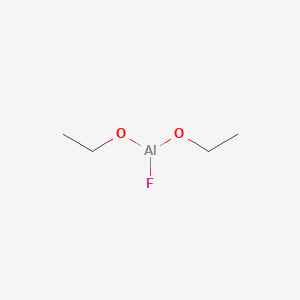
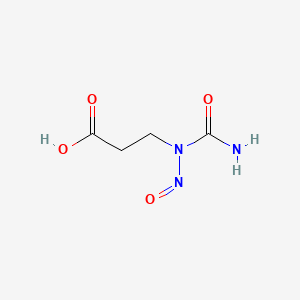
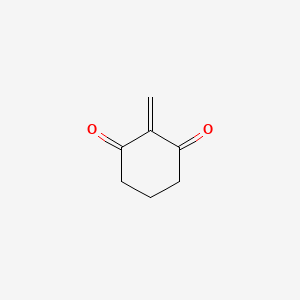

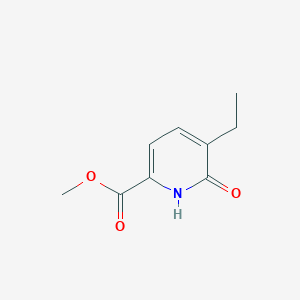
![2,3-Diphenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B14319249.png)
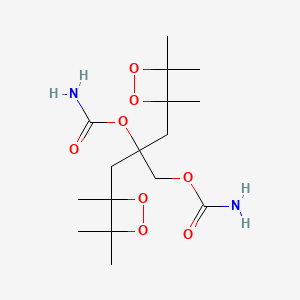
-lambda~5~-arsane](/img/structure/B14319257.png)
![1,1-dimethyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one](/img/structure/B14319268.png)


